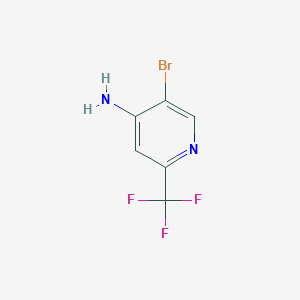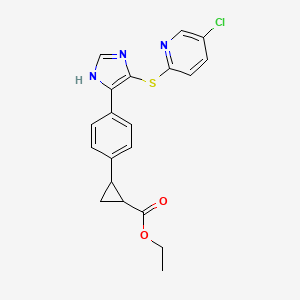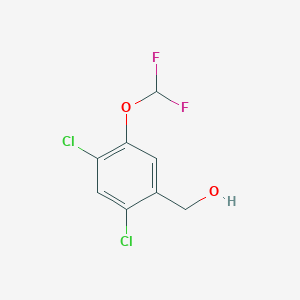
H-Gly-Ala-AMC . HCl
概要
説明
H-Gly-Ala-AMC . HCl, also known as Glycyl-Alanyl-7-amino-4-methylcoumarin hydrochloride, is a fluorogenic substrate commonly used in biochemical assays. This compound is particularly valuable in the study of proteolytic enzymes, as it releases a fluorescent product upon enzymatic cleavage, allowing for easy quantification of enzyme activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Ala-AMC . HCl typically involves the coupling of Glycyl-Alanine with 7-amino-4-methylcoumarin. This process can be carried out using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production often employs automated peptide synthesizers to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
H-Gly-Ala-AMC . HCl primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. Upon cleavage of the peptide bond, the compound releases 7-amino-4-methylcoumarin, which exhibits strong fluorescence .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH. Enzymes such as trypsin, chymotrypsin, and cathepsin are commonly used to catalyze the reaction .
Major Products
The major product formed from the enzymatic hydrolysis of H-Gly-Ala-AMC . HCl is 7-amino-4-methylcoumarin, which can be detected and quantified using fluorescence spectroscopy.
科学的研究の応用
H-Gly-Ala-AMC . HCl is widely used in scientific research for the study of proteolytic enzymes. Its applications include:
Biochemistry: Used to measure enzyme kinetics and inhibitor screening.
Biology: Employed in cell-based assays to study protease activity in various biological processes.
Medicine: Utilized in diagnostic assays to detect abnormalities in protease activity, which can be indicative of certain diseases.
作用機序
The mechanism of action of H-Gly-Ala-AMC . HCl involves the enzymatic cleavage of the peptide bond between Glycyl-Alanine and 7-amino-4-methylcoumarin. This cleavage releases the fluorescent 7-amino-4-methylcoumarin, which can be detected and quantified. The molecular targets of this compound are the active sites of proteolytic enzymes, where the hydrolysis reaction occurs .
類似化合物との比較
Similar Compounds
Glycyl-Arginyl-7-amino-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for similar applications.
Glycyl-Phenylalanyl-7-amino-4-methylcoumarin hydrochloride: Used in the study of different proteases.
Uniqueness
H-Gly-Ala-AMC . HCl is unique in its specificity for certain proteolytic enzymes and its strong fluorescent signal upon cleavage. This makes it particularly useful in assays where high sensitivity and specificity are required .
特性
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4.ClH/c1-8-5-14(20)22-12-6-10(3-4-11(8)12)18-15(21)9(2)17-13(19)7-16;/h3-6,9H,7,16H2,1-2H3,(H,17,19)(H,18,21);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHERHULYFRFTLU-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




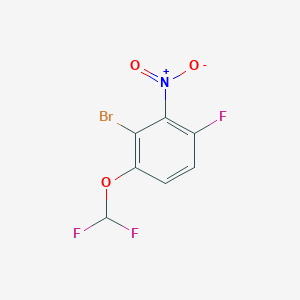


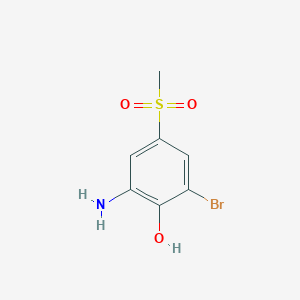
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine](/img/structure/B1447329.png)

